molecular formula C13H14ClN3O B7480722 N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

Cat. No. B7480722
M. Wt: 263.72 g/mol
InChI Key: QCYMIHLNCXYQMO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent analgesic and anti-inflammatory properties.

Mechanism of Action

N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects through the inhibition of COX and lipoxygenase enzymes. Specifically, it binds to the active site of these enzymes and prevents their activity, thereby reducing the production of pro-inflammatory mediators. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its potent analgesic and anti-inflammatory effects. This makes it a useful tool for studying the mechanisms of pain and inflammation. However, one of the limitations of using N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX and lipoxygenase enzymes. Another area of interest is the investigation of the potential use of N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in the treatment of other inflammatory and pain-related conditions such as arthritis and neuropathic pain. Additionally, the development of N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide-based drug delivery systems could improve its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with 3-chlorobenzoyl chloride, followed by the reaction with ethyl acetate in the presence of sodium hydroxide. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential use in the treatment of various inflammatory and pain-related conditions. It has been found to exhibit potent analgesic and anti-inflammatory effects through its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been found to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of pro-inflammatory mediators.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-6-10(2)17(16-9)8-13(18)15-12-5-3-4-11(14)7-12/h3-7H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYMIHLNCXYQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

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